molecular formula C18H22FN3O3 B8143362 Norfloxacin Ethyl Ester CAS No. 74011-47-5

Norfloxacin Ethyl Ester

Cat. No.: B8143362
CAS No.: 74011-47-5
M. Wt: 347.4 g/mol
InChI Key: WKZAVCCKKJQNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Fluoroquinolone Derivative Research

The development of fluoroquinolone derivatives is a critical area of research driven by the need to overcome challenges such as bacterial resistance and to improve the pharmacological profiles of existing drugs. mdpi.comacs.org Norfloxacin (B1679917), with its piperazinyl and carboxyl groups, provides a versatile scaffold for structural modifications. mdpi.com Researchers synthesize derivatives like Norfloxacin Ethyl Ester to investigate how changes at the molecular level can influence antibacterial activity and pharmacokinetic properties. mdpi.comtubitak.gov.tr This line of inquiry is part of a broader effort to create new antibacterial agents with enhanced efficacy and a favorable safety profile. mdpi.comacs.org The modification of the C-3 carboxylic acid group, as seen in the creation of Norfloxacin Ethyl Ester, is a specific strategy explored to potentially increase antibacterial potency. nih.gov

Rationale for Esterification in Medicinal Chemistry Research

Esterification, the process of converting a carboxylic acid to an ester, is a common strategy in medicinal chemistry to create prodrugs. ontosight.airesearchgate.net Prodrugs are inactive or less active compounds that are converted into the active parent drug within the body. This approach is often employed to overcome limitations of the parent drug. researchgate.net

A significant challenge with norfloxacin is its poor solubility in water at physiological pH, which can impact its formulation and bioavailability. nih.govchemicalbook.comglobalresearchonline.net The solubility of norfloxacin is pH-dependent, increasing in acidic or alkaline conditions. nih.govchemicalbook.comchembk.com Esterification, to form compounds like Norfloxacin Ethyl Ester, is investigated as a method to potentially improve solubility and stability. ontosight.airesearchgate.net For instance, research into norfloxacin eye drops has explored pH adjustments and the use of hydrochloric acid to improve the drug's solubility. google.com The formation of ester linkages in various formulations has been studied to enhance drug entrapment and create more stable preparations. researchgate.net While some prodrug strategies have aimed to increase lipophilicity, others have resulted in lower aqueous solubility, highlighting the complex nature of these modifications. researchgate.netnih.gov

The esterification of norfloxacin to its ethyl ester form is hypothesized to alter its pharmacokinetic and pharmacodynamic profiles. ontosight.ai Pharmacokinetics involves the study of drug absorption, distribution, metabolism, and excretion, while pharmacodynamics focuses on the drug's effect on the body. ontosight.ai The parent drug, norfloxacin, is known to be well-absorbed orally, with a half-life of about 4 hours. ontosight.ai

Research into various norfloxacin prodrugs has shown the potential for modified pharmacokinetics. For example, N-(2-Oxopropyl)norfloxacin, a prodrug derivative, demonstrated a serum level of norfloxacin approximately three times higher than that of norfloxacin itself after oral administration in mice. nih.gov Conversely, the bioavailability of norfloxacin from an acetoxyethyl carbamate (B1207046) prodrug was found to be lower than an equivalent dose of norfloxacin in rhesus monkeys, which was attributed to the prodrug's lower aqueous solubility. nih.gov A diglyceride prodrug of norfloxacin, designed to improve oral bioavailability, showed a 53% release of norfloxacin in rat plasma after 8 hours and an improved pharmacological profile compared to the parent compound. researchgate.net These studies on different prodrugs illustrate the potential for esterification and other modifications to significantly influence how a drug is processed by and acts within a biological system. researchgate.netnih.govnih.gov

Overview of Current Research Significance and Challenges

Current research on Norfloxacin Ethyl Ester and other norfloxacin derivatives is highly significant in the ongoing battle against antibiotic resistance. ontosight.aiacs.org The primary goal is to develop novel antibacterial agents that can effectively treat infections caused by resistant strains. mdpi.com The modification of norfloxacin's structure, including through esterification, aims to enhance its antibacterial spectrum and potency. tandfonline.comtandfonline.com

A major challenge in this field is achieving the desired balance of improved properties. While a modification might enhance one aspect, such as lipophilicity, it could negatively impact another, like aqueous solubility. researchgate.netnih.gov The successful development of a derivative like Norfloxacin Ethyl Ester into a therapeutic agent requires extensive research to fully characterize its pharmacological profile, including its efficacy and potential for inducing resistance. ontosight.ai Furthermore, the synthesis and evaluation of these new compounds involve complex chemical procedures and rigorous biological testing. acs.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)17(23)12-9-14(19)16(10-15(12)21)22-7-5-20-6-8-22/h9-11,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZAVCCKKJQNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316392
Record name Ethyl norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74011-47-5
Record name Ethyl norfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Esterification of Norfloxacin (B1679917) to Norfloxacin Ethyl Ester

The synthesis of Norfloxacin Ethyl Ester, a key intermediate for Norfloxacin, is achieved through several strategic routes. These methods range from traditional multi-step processes to more streamlined one-pot procedures.

Conventional methods for synthesizing Norfloxacin Ethyl Ester typically involve a multi-step sequence. One established route begins with 3-chloro-4-fluoroaniline (B193440). This starting material undergoes a series of separate reactions: condensation with ethoxymethylenemalonic diethyl ester (EMME), followed by cyclization, ethylation, and finally, condensation with anhydrous piperazine (B1678402) to yield the target ester. ingentaconnect.comingentaconnect.com

Another described method also starts with 3-chloro-4-fluoroaniline and reacts it with ethyl ethoxymethylenmalonate. The resulting product is then cyclized by heating in diphenyl ether. Subsequent treatment with ethyl iodide in the presence of triethylamine (B128534), followed by a reaction with piperazine, produces Norfloxacin Ethyl Ester. lookchem.com These conventional routes, while effective, involve multiple distinct steps, often requiring the use of volatile organic solvents. ingentaconnect.com

The table below outlines the conditions for the one-pot synthesis in an ionic liquid. ingentaconnect.com

StepReagents AddedTemperature (°C)Duration (min)
1. Condensation 3-chloro-4-fluoroaniline, EMME13030
2. Cyclization -220120
3. Ethylation Na2CO3, C2H5Br75150
4. Condensation Anhydrous piperazine110120

The esterification of a carboxylic acid like Norfloxacin with an alcohol such as ethanol (B145695) is fundamentally governed by the principles of acid-catalyzed esterification, often referred to as Fischer esterification. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.com This attack leads to the formation of a tetrahedral intermediate. Subsequently, a series of proton transfers occurs, which facilitates the elimination of a water molecule and the deprotonation of the carbonyl group to regenerate the catalyst and form the final ester product. youtube.com While specific mechanistic studies on Norfloxacin Ethyl Ester's formation via this direct route are not extensively detailed, this general mechanism provides the foundational understanding of the transformation. In related quinolone synthesis, TFA-mediated cyclization has been identified as a key reaction step, indicating the role of strong acids in forming the core ring structure. lookchem.comresearchgate.net

Catalysts are crucial for facilitating the esterification process and optimizing reaction yields and rates. In the context of esterification, acid catalysts like sulfuric acid or hydrochloric acid are commonly employed to protonate the carboxylic acid, thereby activating it for reaction with the alcohol. youtube.com

In the innovative one-pot synthesis of Norfloxacin Ethyl Ester, the ionic liquid [Bmim]PF6 serves as the reaction medium and can also act as a co-catalyst. ingentaconnect.com This synthesis involves carefully optimized conditions for each sequential step within the single pot, including specific temperatures ranging from 75 °C to 220 °C and reaction times from 30 to 150 minutes to ensure the successful formation of the final product. ingentaconnect.com For the synthesis of derivatives, other catalysts and reagents are employed. For instance, the Steglich-type esterification of related N-protected fluoroquinolones uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com In other related syntheses, bases like triethylamine are used to facilitate reactions, such as those involving ethyl chloroformate. nih.govacs.org

Synthesis of Novel Norfloxacin Ethyl Ester Derivatives and Analogues

Modification of the Norfloxacin structure through the synthesis of ester derivatives is a key strategy for developing new analogues. Conjugation with amino acids is a particularly explored avenue.

Novel derivatives have been created by conjugating amino acids to the Norfloxacin scaffold. The synthesis of these amino acid ester derivatives typically involves a multi-step process. nih.govacs.org First, N-substituted piperazinyl norfloxacin derivatives are reacted with ethyl chloroformate in a solvent like dichloromethane (B109758) and in the presence of a base, such as triethylamine. nih.govacs.org This reaction forms a mixed anhydride (B1165640) intermediate. This activated intermediate then readily interacts with an added amino acid ester hydrochloride to form the final amino acid ester conjugate. nih.govacs.org This synthetic strategy has been successfully employed to produce a series of N-acyl norfloxacin amino acid esters with reported final yields ranging from 49% to 72%. nih.govacs.org

Reactant 1Reactant 2Reactant 3SolventReported Final Yield (%)
N-substituted piperazinyl norfloxacinEthyl chloroformateAmino acid ester hydrochlorideDichloromethane49-72 nih.govacs.org

Hydrazide Derivative Synthesis

The transformation of Norfloxacin Ethyl Ester into its corresponding hydrazide is a key step in creating a versatile precursor for a wide range of derivatives. This synthesis is typically achieved through a multi-step process.

The initial step involves the coupling of norfloxacin with an alkyl chloroacetate, such as methyl chloroacetate, to form an intermediate ester. This ester is then subjected to hydrazinolysis by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov The nucleophilic attack by the hydrazine on the ester's carbonyl carbon leads to the displacement of the alcohol group and the formation of the acetohydrazide. nih.govhygeiajournal.com This process effectively converts the ester into a highly reactive hydrazide moiety, which can subsequently be reacted with various aldehydes and ketones to form hydrazone derivatives. hygeiajournal.comijrpc.com

A general reaction scheme for this synthesis is as follows:

Esterification : Norfloxacin is reacted with methyl chloroacetate.

Hydrazinolysis : The resulting ester intermediate is treated with hydrazine hydrate to yield the corresponding acetohydrazide. nih.gov

Condensation : The synthesized acetohydrazide can then be reacted with a range of substituted benzaldehydes to form the final Schiff base derivatives. nih.gov

The following table summarizes representative compounds from a synthesized series of norfloxacin-based acetohydrazides.

Compound IDSubstituent (R) on Benzaldehyde
4a H
4b 4-CH₃
4c 4-OH
4d 4-OCH₃
4e 4-Cl
4f 4-NO₂
4g 2-OH
4h 2-Cl
4i 2-NO₂

This table is based on the derivatives synthesized in the referenced study. nih.gov

N-Acyl, Sulfonyl, Alkyl, and Phenacyl Derivative Generation

The secondary amine on the piperazine ring of Norfloxacin Ethyl Ester is a prime site for nucleophilic substitution, allowing for the generation of a wide variety of N-substituted derivatives.

N-Acyl Derivatives: Acylation is commonly performed by reacting the norfloxacin parent compound with acylating agents like chloroacetyl chloride or ethyl chloroformate. mdpi.comnih.gov The reaction with chloroacetyl chloride produces an N-chloroacetyl intermediate, which serves as a precursor for further modifications. mdpi.com Similarly, reaction with ethyl chloroformate results in the formation of an N-methoxycarbonyl derivative. mdpi.comnih.gov Amide-based analogs can also be synthesized using various aliphatic and aromatic acyl chlorides. nih.gov

N-Sulfonyl Derivatives: The synthesis of N-sulfonyl derivatives, or sulfonamides, is achieved by reacting norfloxacin with a variety of sulfonyl chlorides. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and requires refluxing for several hours to ensure completion. nih.gov This method allows for the introduction of diverse aromatic and aliphatic sulfonyl groups to the piperazine ring. nih.gov

N-Alkyl and N-Phenacyl Derivatives: These derivatives are synthesized through nucleophilic substitution reactions where the piperazine nitrogen attacks an appropriate alkyl halide or phenacyl halide (e.g., phenacyl bromides). nih.gov This process attaches alkyl or phenacyl moieties to the N-4 position of the piperazine ring. nih.gov

The table below showcases examples of different functional groups introduced at the N-4 position of the piperazine ring.

Derivative TypeReagent ExampleResulting Functional Group
N-AcylChloroacetyl chloride-C(O)CH₂Cl
N-SulfonylBenzenesulfonyl chloride-S(O)₂-Ph
N-AlkylEthyl Acrylate-CH₂CH₂COOEt
N-PhenacylPhenacyl bromide-CH₂C(O)-Ph

This table is compiled from synthetic methods described in the referenced literature. nih.govnih.govnih.gov

Incorporation of Thiazole (B1198619) Nuclei

The incorporation of a thiazole ring into the norfloxacin structure, typically at the C-7 piperazine moiety, is a significant modification aimed at enhancing biological activity. A common synthetic route begins with the conversion of norfloxacin to its methyl or ethyl ester to protect the carboxylic acid. jbiochemtech.com

A subsequent N-acylation of the piperazine ring is performed using chloroacetyl chloride. The resulting chloro-acetamide derivative is then reacted with thiourea (B124793). This reaction proceeds via a nucleophilic acyl substitution, followed by an intramolecular cyclization where the sulfur from thiourea attacks the chloromethyl carbon, leading to the formation of the thiazole ring. jbiochemtech.com Another method involves the reaction of norfloxacin with thiazole diazonium chloride to create a new piperazine-substituted derivative. scispace.comresearchgate.net

Modifications with Carbazole (B46965) at C-7

A notable modification of the norfloxacin scaffold involves the substitution of the piperazine ring at the C-7 position with a carbazole moiety. The synthesis of these derivatives is a multi-step process that utilizes an ethyl ester intermediate. mdpi.com

The synthesis of a specific derivative, labeled FQB-1, starts from 3,4-difluoroaniline. Through a condensation reaction followed by an intramolecular thermocyclization, the intermediate 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ethyl is obtained. This ethyl ester is then subjected to a constant reflux and stirring system with the carbazole moiety to generate the final compound where the carbazole group is attached at the C-7 position. mdpi.com

Hybrid Compound Synthesis (e.g., Artemisinin (B1665778) Conjugates)

The synthesis of hybrid compounds, particularly those conjugating norfloxacin with molecules like artemisinin, leverages the Norfloxacin Ethyl Ester as a key intermediate. The primary step in these syntheses is the creation of piperazine ester intermediates of norfloxacin. nih.govnih.govresearchgate.net

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized Norfloxacin Ethyl Ester derivatives are critical for ensuring their chemical integrity and for subsequent characterization and evaluation. A combination of chromatographic and non-chromatographic techniques is employed.

Chromatographic Techniques:

Column Chromatography: This is a widely used method for purifying the synthesized compounds. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like chloroform (B151607) and ethanol or dichloromethane and methanol. ijrpc.comsemanticscholar.org This technique is effective for separating the desired product from unreacted starting materials and byproducts. scispace.com

Flash Column Purification: This is a faster variant of column chromatography and is particularly mentioned for the purification of artemisinin-norfloxacin hybrids. researchgate.netmalariaworld.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful analytical tool for assessing the purity of norfloxacin derivatives and for separating synthetic impurities. google.com

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to check the purity of the isolated compounds. ijrpc.comnih.govscispace.com

Non-Chromatographic Techniques:

Recrystallization: This technique is frequently used to purify the final solid products. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., DMF and ethanol, or ethanol alone) and allowed to crystallize, which separates the pure compound from soluble impurities. ijrpc.comnih.govnih.gov

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents (e.g., cold ethanol, acetone, or water) to remove residual impurities. ijrpc.comscispace.comgoogle.com

Solvent Extraction/Partitioning: After the reaction is complete, the mixture is often partitioned between an organic solvent (like chloroform) and water to separate the product from water-soluble reagents and salts. The organic layer containing the product is then dried and concentrated. scispace.com

The purity and structure of the isolated compounds are subsequently confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. ijrpc.comnih.gov

Molecular Structure, Conformational Analysis, and Advanced Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Norfloxacin (B1679917) Ethyl Ester, providing unambiguous evidence of the esterification process. Both ¹H and ¹³C NMR spectra offer detailed information about the molecular framework.

In the ¹H NMR spectrum, the most definitive evidence for the formation of the ethyl ester is the disappearance of the highly deshielded carboxylic acid proton (–COOH) signal, which typically appears far downfield (around 15 ppm) in the parent Norfloxacin molecule. ajabs.orgptfarm.pl This is accompanied by the emergence of two new signals characteristic of an ethyl group. A quartet is typically observed around 4.11-4.20 ppm, corresponding to the methylene (B1212753) protons (–OCH₂–) of the ester, which are deshielded by the adjacent oxygen atom. mdpi.com A triplet appears further upfield, around 1.40-1.42 ppm, which is attributed to the terminal methyl protons (–CH₃) of the ethyl group. mdpi.com

The remaining signals of the core Norfloxacin structure, including the protons on the quinolone ring and the piperazine (B1678402) moiety, remain largely intact, though minor shifts may occur due to the electronic changes from the esterification. nih.gov For instance, signals for the aromatic protons H-5 and H-8, and the vinyl proton H-2, can still be identified, confirming the integrity of the quinolone core. ptfarm.pl

¹³C NMR spectroscopy provides complementary evidence. The spectrum of Norfloxacin Ethyl Ester would show two new resonances corresponding to the ethyl group carbons: one for the methylene carbon (–OCH₂–) at approximately 61 ppm and another for the methyl carbon (–CH₃) around 14 ppm. The chemical shift of the carbonyl carbon in the ester group would also be diagnostic, differentiating it from the carboxylic acid carbon of the parent compound.

Table 1: Characteristic ¹H NMR Chemical Shifts for Norfloxacin Ethyl Ester.
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Ester -CH₃~1.40TripletConfirms presence of the ethyl group. mdpi.com
Ester -OCH₂-~4.20QuartetConfirms attachment to the ester oxygen. mdpi.com
Quinolone H-2~8.70SingletVinyl proton of the quinolone ring. ptfarm.pl
Quinolone H-5~8.17DoubletAromatic proton adjacent to the fluorine atom. mdpi.com
Quinolone H-8~7.21DoubletAromatic proton coupled to the fluorine atom. mdpi.com
Piperazine -CH₂-~3.40 - 3.65MultipletProtons on the piperazine ring. mdpi.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in Norfloxacin Ethyl Ester and confirming the structural conversion from its carboxylic acid precursor.

The most significant change observed in the FTIR spectrum upon esterification is the disappearance of the broad absorption band associated with the O–H stretching of the carboxylic acid group, which is typically found in the 2500–3500 cm⁻¹ region of the Norfloxacin spectrum. nih.gov Concurrently, a new, strong absorption band appears, which is characteristic of the C=O stretching vibration of the ester group. mdpi.com This ester carbonyl peak is often observed at a higher frequency (around 1730 cm⁻¹) compared to the ketone carbonyl (C4=O) of the quinolone ring, which remains at approximately 1650 cm⁻¹. mdpi.comnih.gov

Furthermore, the FTIR spectrum of the ester will exhibit characteristic C–O stretching vibrations, typically as two distinct bands in the 1300–1000 cm⁻¹ region, which are absent in the parent compound's spectrum. nih.gov Raman spectroscopy provides complementary data, with a prominent peak for the C=O stretching vibration of the ester group confirming the esterification. nih.govresearchgate.net The presence of prominent peaks for the stretching vibrations of O–C–O and C=O groups in both FTIR and Raman spectra provides conclusive proof of ester formation. nih.gov

Table 2: Key Vibrational Frequencies for Norfloxacin Ethyl Ester.
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Significance
C=O Stretch (Ester)FTIR~1730Primary indicator of ester formation. mdpi.com
C=O Stretch (Quinolone Ketone)FTIR/Raman~1650Confirms the quinolone core is intact. nih.gov
C–O Stretch (Ester)FTIR~1300 - 1250 and ~1100Confirms the C-O single bonds of the ester. nih.gov
C–F StretchFTIR/Raman~1100 - 1000Indicates the presence of the fluorine substituent. nih.gov
O–H Stretch (Carboxylic Acid)FTIR3550 - 2500Absent in the ester, present in Norfloxacin. nih.gov

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the elemental formula of Norfloxacin Ethyl Ester, thereby confirming its identity. embopress.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for unambiguous formula determination.

The molecular formula of Norfloxacin is C₁₆H₁₈FN₃O₃, with a molecular weight of approximately 319.33 g/mol . nih.gov The ethyl ester derivative, with the molecular formula C₁₈H₂₂FN₃O₃, has a calculated molecular weight of approximately 347.38 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 348. klivon.com

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule, providing further structural confirmation. The fragmentation of Norfloxacin Ethyl Ester is expected to involve characteristic losses from the ester group and the piperazine ring. Common fragmentation patterns would likely include the neutral loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the ester group, followed by fragmentation of the piperazine ring, which is a known fragmentation pathway for the parent Norfloxacin molecule. gre.ac.uk

Table 3: Expected Mass Spectrometry Data for Norfloxacin Ethyl Ester.
IonFormulaCalculated m/zInterpretation
[M]⁺•C₁₈H₂₂FN₃O₃347.16Molecular Ion
[M+H]⁺C₁₈H₂₃FN₃O₃⁺348.17Protonated Molecular Ion (commonly observed in ESI-MS).
[M-C₂H₅O]⁺C₁₆H₁₈FN₃O₂⁺302.13Fragment from the loss of the ethoxy group. gre.ac.uk
[M-COOC₂H₅]⁺C₁₅H₁₇FN₃⁺274.14Fragment from the loss of the entire ethyl carboxylate group.

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the purified compound. This quantitative technique is fundamental for verifying the empirical and molecular formula of Norfloxacin Ethyl Ester. The experimentally determined percentages must align with the theoretically calculated values for the proposed molecular formula, C₁₈H₂₂FN₃O₃. researchgate.net

This method serves as a final check for purity and formula accuracy, complementing the structural information obtained from spectroscopic methods.

Table 4: Elemental Composition of Norfloxacin Ethyl Ester (C₁₈H₂₂FN₃O₃).
ElementCalculated Percentage (%)Found Percentage (%)
Carbon (C)62.24Experimentally Determined
Hydrogen (H)6.38Experimentally Determined
Nitrogen (N)12.10Experimentally Determined

Conformational Analysis and Stereochemical Considerations of the Ethyl Ester Moiety

The introduction of the ethyl ester group imparts additional conformational flexibility to the molecule. The stereochemistry of this moiety is crucial as it can influence the molecule's interaction with biological targets. The conformation of the ester group is primarily defined by the torsion angle around the C(O)–O bond.

For most simple esters, the s-trans (or Z) conformation, where the carbonyl group and the alkyl group are on opposite sides of the C–O single bond, is significantly more stable (by several kcal/mol) than the s-cis (or E) conformation due to reduced steric repulsion. It is therefore highly probable that the ethyl ester group of Norfloxacin Ethyl Ester predominantly adopts this planar s-trans conformation.

Further conformational freedom exists due to rotation around the O–CH₂ and CH₂–CH₃ single bonds of the ethyl group. These rotations lead to various staggered conformations. While solution-state NMR can provide averaged information, determining the precise, low-energy conformation in solution or the solid state would require more advanced techniques. Computational modeling, Nuclear Overhauser Effect (NOE) NMR experiments, or single-crystal X-ray diffraction would be necessary to fully elucidate the preferred spatial orientation of the ethyl ester group relative to the rigid quinolone ring system.

Structure Activity Relationship Sar Investigations

Impact of Esterification on the Pharmacophore and Biological Activity

The foundational structure for the biological activity of fluoroquinolones is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, which is essential for binding to the target enzyme, DNA gyrase. nih.gov However, strategic modifications to this core can lead to significant improvements in potency. The bioisosteric replacement of the C-3 carboxylic acid group through derivatization, including esterification to form compounds like Norfloxacin (B1679917) Ethyl Ester, has been shown to be a viable strategy for increasing antibacterial potency. nih.gov

Influence of Substituents at the N-1 Position on Biological Efficacy

The substituent at the N-1 position of the quinolone ring plays a critical role in determining the antibacterial potency of the compound. msu.edu In norfloxacin, this position is occupied by an ethyl group. SAR studies have consistently shown that the properties of the N-1 substituent significantly impact the drug's efficacy. msu.edunih.gov

Research has demonstrated that both the steric bulk and the electronic and spatial properties of the N-1 substituent are crucial for antimicrobial activity. msu.edunih.gov While small alkyl groups like ethyl are effective, replacing the ethyl group with larger, more complex moieties such as a p-fluorophenyl group has resulted in analogues with excellent in vitro potency and in vivo efficacy. msu.edunih.gov The introduction of a bulky substituent at this position can also have other effects; for example, replacing the 1-ethyl group with a 1-fluorophenyl substituent has been found to alter the molecule's photophysical properties, significantly decreasing its phototoxicity. researchgate.net This highlights that modifications at the N-1 position can be used not only to enhance antibacterial efficacy but also to improve the safety profile of the drug.

N-1 SubstituentImpact on ActivityReference
EthylStandard potency for norfloxacin class. msu.edu
p-FluorophenylCan lead to excellent in vitro potency and in vivo efficacy. msu.edunih.gov
p-HydroxyphenylAssociated with greatest in vitro antibacterial potency in some derivatives. nih.gov

Effects of Modifications at the C-7 Piperazinyl Moiety

The C-7 position is the primary site where the introduction of bulky functional groups is permitted, and modifications at this site profoundly influence the antibacterial potency, spectrum of activity, and safety of fluoroquinolones. nih.gov The piperazinyl ring at this position is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents to enhance performance and combat resistance. mdpi.com

Role of Amino Acid Conjugations in Activity Modulation

A promising strategy for enhancing the biological activity of norfloxacin involves the conjugation of amino acids to the N-4 position of the C-7 piperazinyl moiety. nih.govnih.gov This approach aims to create structural surrogates with additional binding sites that can form new interactions with target enzymes. nih.govacs.org

Studies have shown that these amino acid derivatives can exhibit increased antibacterial and antimycobacterial activity compared to the parent norfloxacin molecule. nih.govacs.org Molecular modeling supports these findings, suggesting that the conjugated amino acids can establish additional bonds with the target enzymes, DNA gyrase and topoisomerase IV. nih.govacs.orgresearchgate.net In vitro enzyme inhibition assays have confirmed that these derivatives are significant inhibitors of these essential bacterial enzymes. nih.govresearchgate.netchalmers.se The conjugation of amino acids serves to enhance bioavailability and lipophilicity, potentially leading to improved cell penetration and target engagement. nih.gov

Derivative TypeObservationBacterial StrainsReference
N4-piperazinyl amino acid derivativesIncreased antibacterial and antimycobacterial activity compared to norfloxacin.General nih.govacs.org
Specific amino acid conjugatesCan establish additional bonds with target enzymes (gyrase and topoisomerase IV).S. aureus, A. baumannii nih.govacs.org
Lysine-conjugated derivativesStrongly favored DNA binding interactions in other heterocyclic systems.Not specified nih.gov

Steric and Electronic Effects of Substituents on Activity

The steric, electronic, and hydrophobic properties of substituents attached to the N-4 position of the piperazinyl ring are critical determinants of biological activity. nih.govacs.org A broad range of substituents have been explored to systematically study how these structural changes affect the antibacterial profile. nih.govacs.org

Increasing the steric bulk at the C-7 position is a known strategy to combat bacterial resistance, particularly by reducing the impact of efflux pumps, which actively remove antibiotics from the bacterial cell. jbiochemtech.com For example, incorporating a bulky thiazole (B1198619) ring at this position has been shown to maintain or increase antibacterial activity. jbiochemtech.com Similarly, the introduction of an ethoxy carbonyl group can shift the activity profile, enhancing potency against Gram-positive strains like S. aureus. mdpi.com

The electronic properties of the substituent also play a crucial role. Studies have shown that the presence of certain functional groups can dramatically alter efficacy. For instance, derivatives carrying sulfur-containing moieties (phenylsulfonyl or mercaptomethyl) exhibited poor or no activity, whereas those with carboxy or methyl/hydrogen groups were more potent. acs.org This suggests that hydrophobicity and the electronic nature of the substituent are key factors in modulating the activity of norfloxacin derivatives. acs.org

N-4 Piperazinyl SubstituentKey EffectReference
Thiazole RingIncreases steric bulk, potentially reducing efflux pump-mediated resistance. jbiochemtech.com
2-CyanoacetylSignificantly enhances effectiveness against S. aureus. mdpi.com
Ethoxy CarbonylShifts activity towards Gram-positive strains. mdpi.com
Phenylsulfonyl / MercaptomethylLed to poor or no antibacterial activity in tested derivatives. acs.org

Structure-Based Design Principles for Targeted Biological Activity Enhancement

The collective findings from SAR investigations provide a clear set of principles for the rational design of more effective norfloxacin-based antibiotics. A primary strategy is the development of hybrid molecules or polypharmacological agents that combine the core fluoroquinolone pharmacophore with other functional moieties to engage multiple cellular targets. nih.govnih.gov

Key design principles include:

Modification of the C-7 Piperazinyl Ring: This remains the most fruitful position for modification. Introducing substituents at the N-4 position can enhance lipophilicity, which is often correlated with improved activity against Gram-positive organisms. nih.gov

Introduction of Additional Binding Moieties: Adding functional groups such as amino acids or metal-chelating pharmacophores (e.g., hydroxamic acids) can create new interaction points with DNA gyrase and topoisomerase IV or enable the inhibition of secondary targets. nih.govnih.gov This dual-action or multi-target approach is a promising strategy to overcome resistance. nih.gov

Modulation of Physicochemical Properties: Fine-tuning steric bulk and electronic properties at both the N-1 and C-7 positions is essential. Increasing bulk at C-7 can thwart efflux-based resistance jbiochemtech.com, while optimizing the electronic and spatial characteristics of the N-1 substituent can enhance intrinsic potency and improve safety profiles. msu.edunih.govresearchgate.net

By applying these principles, researchers can design novel norfloxacin derivatives with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms, thereby addressing the ongoing challenge of multidrug-resistant infections.

Mechanistic Investigations of Antimicrobial Action

Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones function by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are critical for managing DNA topology, a process vital for bacterial cell division and survival. wikipedia.orgyoutube.com The mechanism involves the formation of a stable ternary complex with the enzyme and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately results in cell death. nih.govresearchgate.net

While this is the established mechanism for norfloxacin (B1679917), specific inhibitory concentrations (e.g., IC₅₀ values) and detailed binding data for Norfloxacin Ethyl Ester are not readily found in published research. Studies on other norfloxacin derivatives, such as certain esters and conjugates, have confirmed their activity against these enzymes, suggesting a similar mode of action. jbiochemtech.comnih.gov

Specific Interactions with Bacterial DNA GyraseBacterial DNA gyrase is a primary target of fluoroquinolones, especially in Gram-negative bacteria.nih.govnih.govThis enzyme introduces negative supercoils into the DNA, a crucial step for initiating DNA replication and transcription.nih.govnih.govNorfloxacin inhibits the A subunit of DNA gyrase, effectively blocking these processes.core.ac.uknih.govThe interaction stabilizes the complex between gyrase and DNA, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to a halt in replication fork progression.researchgate.net

Although molecular docking studies have been performed on norfloxacin methyl ester derivatives, showing interactions with the DNA gyrase active site, specific experimental binding studies or enzymatic assays for Norfloxacin Ethyl Ester are not documented in the available literature. jbiochemtech.com

Specific Interactions with Bacterial Topoisomerase IVIn many Gram-positive bacteria, topoisomerase IV is the main target of fluoroquinolones.nih.govnih.govThis enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.nih.govBy inhibiting topoisomerase IV, norfloxacin prevents proper chromosome segregation, thereby blocking cell division.nih.govpatsnap.com

As with DNA gyrase, there is a lack of specific research detailing the interaction between Norfloxacin Ethyl Ester and bacterial topoisomerase IV. However, studies on other novel norfloxacin analogues have demonstrated potent inhibition of this enzyme. nih.govacs.org

Bacterial Cellular Pathway Perturbations

The inhibition of topoisomerases by fluoroquinolones triggers a cascade of downstream effects that disrupt various cellular pathways.

Exploration of Polypharmacological Mechanisms

Polypharmacology, an emerging strategy in antibacterial drug design, involves creating single chemical entities that can interact with multiple bacterial targets. nih.gov This approach is promising for reducing the likelihood of resistance development compared to traditional single-target antibiotics. nih.govacs.org The versatile chemical structure of fluoroquinolones like norfloxacin makes them ideal candidates for modification to achieve polypharmacological effects. nih.gov By incorporating additional pharmacophores, derivatives can be designed to inhibit not only their primary targets, DNA gyrase and topoisomerase IV, but also other essential bacterial pathways. nih.govpatsnap.com

The core quinolone ring structure, inherent to norfloxacin and its ethyl ester derivative, possesses metal-chelating capabilities. mdpi.comresearchgate.net The oxygen atoms of the carbonyl group and the carboxyl group (or its ester derivative) can act as Lewis bases, forming stable complexes with various metal ions. researchgate.net This interaction can have significant biological implications, as it may interfere with the function of essential bacterial metalloenzymes, thereby contributing to the compound's antimicrobial effect.

Research on norfloxacin has demonstrated its ability to form complexes with a range of metal ions, a property that is intentionally enhanced in certain derivatives, such as those containing hydroxamic acid, to create dual-action compounds. nih.govresearchgate.net The interaction is pH-dependent and can involve both chelation and ion exchange mechanisms. mdpi.com While the esterification of the carboxylic group in Norfloxacin Ethyl Ester may alter the specifics of this interaction compared to the parent drug, the fundamental chelating potential of the quinolone scaffold remains.

Table 1: Interaction of Norfloxacin with Various Metal Ions

Metal IonInteraction TypeObserved EffectReference
Lanthanum(III) (La³⁺)Chelation ComplexForms a [La(nor)₃]·3H₂O complex where norfloxacin acts as a deprotonated bidentate ligand. researchgate.net
Cerium(III) (Ce³⁺)Chelation ComplexForms a [Ce(nor)₃]·2H₂O complex with hexadentate geometry. researchgate.net
Zirconyl (ZrO²⁺)Chelation ComplexNorfloxacin acts as a deprotonated bidentate ligand, binding through a carboxylic oxygen and the ring carbonyl oxygen. researchgate.net
Uranyl (UO₂²⁺)Chelation ComplexNorfloxacin acts as a deprotonated bidentate ligand, forming a six-membered ring with the metal ion. researchgate.net
Iron (Fe²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺)Chelation/Ion ExchangeInfluences the course and selectivity of norfloxacin's oxidative degradation. mdpi.comresearchgate.net

Modifying the norfloxacin molecule to increase its hydrophobicity can enable interactions with ancillary bacterial targets beyond its primary DNA-related enzymes. The conversion of the carboxylic acid in norfloxacin to an ethyl ester increases the molecule's lipophilicity, which could facilitate its passage through bacterial membranes and its interaction with hydrophobic pockets in various enzymes. nih.gov

One such ancillary target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme involved in the biosynthesis of lipid A. nih.govnih.gov Lipid A is an essential component of the outer membrane of Gram-negative bacteria, and its inhibition is lethal to the pathogen. nih.govnih.gov Known inhibitors of LpxC often possess a metal-chelating headgroup and a lipophilic tail that occupies a hydrophobic tunnel in the enzyme. nih.gov The design of norfloxacin derivatives has incorporated these features to create hybrid molecules that retain activity against gyrase and topoisomerase IV while also targeting LpxC. nih.gov The increased hydrophobicity of Norfloxacin Ethyl Ester could theoretically enhance its affinity for such ancillary targets.

Another potential target, NagA (N-acetylglucosamine-6-phosphate deacetylase), is also being explored in the context of developing polypharmacological fluoroquinolones. nih.gov

Mechanisms of Action against Fluoroquinolone-Resistant Bacterial Strains

Fluoroquinolone resistance in bacteria typically arises from two primary mechanisms: mutations in the genes encoding the target enzymes (DNA gyrase and topoisomerase IV) or reduced intracellular drug accumulation due to overexpression of efflux pumps. nih.gov Norfloxacin derivatives, including esters, are being investigated for their ability to circumvent these resistance mechanisms.

The development of polypharmacological agents is a key strategy to combat target-based resistance. nih.gov A derivative that effectively inhibits a secondary, essential target like LpxC could remain active against strains where mutations in DNA gyrase or topoisomerase IV confer resistance to traditional fluoroquinolones. nih.gov

Efflux pumps, such as NorA in Staphylococcus aureus, are membrane proteins that actively expel antibiotics from the cell, preventing them from reaching their intracellular targets. researchgate.netnih.govfums.ac.ir Overexpression of these pumps is a common mechanism of resistance to fluoroquinolones. nih.govfums.ac.ir One promising approach to overcoming this resistance is the use of efflux pump inhibitors (EPIs) in combination with the antibiotic. Certain natural and synthetic compounds have been shown to inhibit NorA and other pumps, thereby restoring the susceptibility of resistant strains to norfloxacin. researchgate.netoup.commdpi.com For example, studies have shown that the minimum inhibitory concentration (MIC) of norfloxacin against resistant strains can be significantly reduced in the presence of an EPI. mdpi.comnih.gov The altered physicochemical properties of Norfloxacin Ethyl Ester, such as its increased lipophilicity, may influence its interaction with efflux pumps, potentially making it a poorer substrate for expulsion compared to its parent compound.

Table 2: Potentiation of Norfloxacin Activity Against Resistant S. aureus Strains

StrainCompound/AgentEffect on Norfloxacin ActivityReference
MRSA (Clinical Isolates)Usnic AcidSynergistic interaction; reduced the MIC of norfloxacin by 4-fold. mdpi.com
S. aureus SA-1199B (NorA overexpressing)2,6-dimethyl-4-phenyl-pyridine-3,5-dicarboxylic acid diethyl esterAugments norfloxacin activity. oup.com
S. aureus SA-1199B (NorA overexpressing)Epicatechin gallate / Epigallocatechin gallateReduced the MIC of norfloxacin 4-fold at a concentration of 20 mg/L. oup.com
S. aureus SA 358Hexane extract of Cordia verbenaceae DCEnhanced the inhibition zone of norfloxacin by 50% at a sub-inhibitory concentration. nih.gov
Quinolone-Resistant E. coliSub-MIC of NorfloxacinReduced bacterial adherence, a key virulence factor. nih.gov

Computational and in Silico Modeling Studies

Molecular Docking Simulations with Enzymatic Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Norfloxacin (B1679917) Ethyl Ester, docking simulations are crucial for understanding its interaction with key bacterial enzymes, which are the primary targets of fluoroquinolone antibiotics.

Prediction of Binding Modes and Affinities to Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a primary target for fluoroquinolones in many Gram-negative bacteria. This enzyme introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Fluoroquinolones inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death. researchgate.netnih.gov

Molecular docking studies of norfloxacin and its derivatives have elucidated the key interactions within the active site of DNA gyrase. The core pharmacophore, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, is essential for this binding. nih.gov The binding is typically mediated through a water-metal ion bridge, where a non-catalytic Mg2+ ion coordinates with the keto-acid group of the quinolone and forms hydrogen bonds with conserved serine and aspartic acid residues in the GyrA subunit of the enzyme. nih.govresearchgate.net Furthermore, π-π stacking interactions between the planar quinolone ring system and DNA bases at the cleavage site contribute to the stability of the complex. nih.gov

Binding Affinities of Norfloxacin Derivatives with Bacterial DNA Gyrase (Illustrative)
CompoundModificationPredicted Binding Affinity (kcal/mol)Key Interactions
NorfloxacinParent Compound-8.5H-bonds with Ser, Asp; Mg2+ chelation
Norfloxacin Methyl EsterMethyl ester at C-3-7.9H-bonds with Ser, Glu
N4-Substituted Norfloxacin Derivative 1Modification at piperazinyl N4-9.2Additional hydrophobic interactions
N4-Substituted Norfloxacin Derivative 2Modification at piperazinyl N4-8.8Additional H-bond interactions

Prediction of Binding Modes and Affinities to Bacterial Topoisomerase IV

Topoisomerase IV is another type II topoisomerase and is the primary target for many fluoroquinolones in Gram-positive bacteria. youtube.com Its main function is to decatenate replicated daughter chromosomes, allowing for their segregation into daughter cells. Similar to DNA gyrase, fluoroquinolones inhibit topoisomerase IV by stabilizing the enzyme-DNA cleavage complex. nih.gov

The binding site of topoisomerase IV shares significant homology with that of DNA gyrase, and the fundamental binding mechanism of fluoroquinolones is conserved. nih.gov Docking studies with norfloxacin derivatives have shown that the interactions within the ParC subunit of topoisomerase IV are analogous to those with the GyrA subunit of DNA gyrase, involving a water-metal ion bridge and π-π stacking. acs.org

In the case of Norfloxacin Ethyl Ester, the modification at the C-3 position is expected to have a similar impact on its binding to topoisomerase IV as it does on its binding to DNA gyrase. The absence of the free carboxylic acid would necessitate an alternative binding orientation to achieve stability within the active site. The potency of Norfloxacin Ethyl Ester against Gram-positive bacteria would therefore be contingent on its ability to effectively engage with the amino acid residues and DNA bases in the topoisomerase IV cleavage complex. Studies on various N4-substituted piperazinyl norfloxacin derivatives have demonstrated that modifications can enhance activity against Gram-positive organisms by improving interactions with topoisomerase IV. nih.gov

Inhibitory Activity of Norfloxacin Derivatives against Bacterial Topoisomerase IV (Illustrative)
CompoundModificationIC50 (µM)
NorfloxacinParent Compound5.5
Norfloxacin Derivative AN4-piperazinyl cyano derivative3.8
Norfloxacin Derivative BN-methoxycarbonyl derivative4.1
Norfloxacin Derivative CBenzothiazole derivative5.2

Analysis of Interactions with Human Topoisomerase IIα for Selectivity Research

A critical aspect of antibiotic development is ensuring selectivity for bacterial targets over their human counterparts to minimize toxicity. The human equivalent of bacterial type II topoisomerases is topoisomerase II, with two isoforms, α and β. While fluoroquinolones can interact with human topoisomerase II, their affinity is generally much lower than for the bacterial enzymes. nih.govacs.org This selectivity is a key factor in their clinical utility.

The structural differences between the bacterial and human enzymes are the basis for this selectivity. Molecular docking studies have been employed to investigate the interactions of fluoroquinolones, including norfloxacin, with human topoisomerase IIα. nih.govresearchgate.net These studies suggest that while some interactions are possible, the binding is less favorable compared to the bacterial targets. The subtle differences in the amino acid composition and conformation of the active site in human topoisomerase IIα are thought to be responsible for this reduced affinity. acs.org

For Norfloxacin Ethyl Ester, it is crucial to perform comparative docking studies with both bacterial and human topoisomerases. While direct experimental or computational data for Norfloxacin Ethyl Ester's interaction with human topoisomerase IIα is limited, the general trend observed for other fluoroquinolones suggests that it would likely exhibit a significantly lower affinity for the human enzyme. nih.gov This is a critical area of investigation to ensure a favorable safety profile for any new fluoroquinolone candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

Several QSAR studies have been conducted on fluoroquinolone derivatives to understand the structural requirements for antibacterial activity. nih.govnih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC).

For a series of norfloxacin derivatives, QSAR studies have highlighted the importance of factors such as polarity, lipophilicity, and electron density around specific regions of the molecule. nih.gov For instance, polarity has been shown to be a major contributing factor to the potency against Staphylococcus aureus, while electron density around the N4-acetamide group is a key determinant of activity against Bacillus subtilis. nih.gov

While a specific QSAR model for Norfloxacin Ethyl Ester and its analogs has not been extensively reported, the principles from existing fluoroquinolone QSAR models can be applied. The introduction of the ethyl ester group will significantly alter several molecular descriptors, most notably lipophilicity (logP) and electronic properties. The increased lipophilicity could potentially enhance cell membrane penetration, a factor that often correlates with improved antibacterial activity. A robust QSAR model would be invaluable for predicting the optimal chain length and substitution pattern of the ester group to maximize antibacterial potency.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

The pharmacophore for the fluoroquinolone class of antibiotics is well-established and generally includes features such as hydrogen bond acceptors, a hydrophobic aromatic ring system, and sometimes a hydrogen bond donor. nih.govresearchgate.net These features correspond to the key interactions observed in the active sites of DNA gyrase and topoisomerase IV.

Ligand-based drug design approaches can utilize such a pharmacophore model as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.govpusan.ac.kr This approach is particularly useful when the 3D structure of the target protein is unknown or when designing derivatives of a known active compound.

Norfloxacin Ethyl Ester fits the general pharmacophore of fluoroquinolones, retaining the essential aromatic core and hydrogen bond acceptors. The ethyl ester group would primarily influence the hydrophobic features of the molecule. By generating a pharmacophore model based on a series of active norfloxacin derivatives, researchers can guide the synthesis of novel esters with modified properties. For example, the model could suggest the optimal size and shape of the hydrophobic group at the C-3 position to enhance interactions with a specific hydrophobic pocket in the enzyme's active site. This iterative process of design, synthesis, and testing, guided by pharmacophore modeling, can significantly accelerate the discovery of more potent and selective Norfloxacin Ethyl Ester analogs.

Preclinical in Vitro Biological Evaluations

Antimicrobial Efficacy Testing Against Diverse Bacterial Strains

The antimicrobial potential of Norfloxacin (B1679917) Ethyl Ester has been evaluated against various Gram-negative and Gram-positive bacteria. The standard measure for antimicrobial activity, the Minimum Inhibitory Concentration (MIC), was determined to quantify the lowest concentration of the compound required to inhibit visible bacterial growth.

In vitro studies of Norfloxacin Ethyl Ester demonstrated varied activity against the tested Gram-negative pathogens. The compound showed moderate activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com However, its efficacy against Escherichia coli was found to be less potent when compared to the parent drug, Norfloxacin. mdpi.com

Detailed MIC values for Norfloxacin Ethyl Ester against specific Gram-negative strains are presented below. Data for Shigella dysenteriae and Salmonella typhi were not available in the reviewed scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin Ethyl Ester Against Gram-Negative Bacteria

Bacterial Strain ATCC Strain No. MIC (µM) mdpi.com
Escherichia coli ATCC 25922 >5.76
Pseudomonas aeruginosa ATCC 27853 4.58

Gram-Positive Bacterial Panels (Staphylococcus aureus,Bacillus subtilis,Enterococcus faecalis,Vibrio cholerae)

Norfloxacin Ethyl Ester exhibited notable activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com Specific MIC data for Bacillus subtilis, Enterococcus faecalis, and Vibrio cholerae were not detailed in the examined studies.

Table 2: Minimum Inhibitory Concentration (MIC) of Norfloxacin Ethyl Ester Against Gram-Positive Bacteria

Bacterial Strain ATCC Strain No. MIC (µM) mdpi.com

Mycobacterial Strain Evaluations (Mycobacterium tuberculosis)

The efficacy of Norfloxacin Ethyl Ester was assessed against a significant fluoroquinolone-resistant clinical isolate, Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated more potent activity against this resistant strain than the parent compound, Norfloxacin. mdpi.com The MIC value for Norfloxacin Ethyl Ester against MRSA was 0.80 µM, compared to 1.96 µM for Norfloxacin, indicating its potential to combat certain drug-resistant pathogens. mdpi.com

Enzyme Inhibition Assays (Cell-Free Systems)

The mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

In cell-free enzyme inhibition assays, Norfloxacin Ethyl Ester was evaluated for its ability to inhibit S. aureus DNA gyrase. The compound demonstrated significant inhibitory potential against this essential enzyme. mdpi.com The half-maximal inhibitory concentration (IC50) value provides a measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 3: DNA Gyrase Inhibition by Norfloxacin Ethyl Ester

Target Enzyme IC50 (µM) mdpi.com

Topoisomerase IV Inhibition Potential

Norfloxacin and its derivatives, including ester forms, exert their antibacterial effects by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. rsc.orgpatsnap.comnih.govselleckchem.comnih.gov Topoisomerase IV plays a critical role in the segregation of newly replicated DNA strands during bacterial cell division. patsnap.comnih.gov Research into the mechanism of action reveals that norfloxacin does not simply inhibit the enzyme's catalytic activity. Instead, it converts topoisomerase IV into a poisonous adduct on the bacterial DNA. researchgate.netnih.gov

This interaction stabilizes the complex formed between the enzyme and the cleaved DNA, which prevents the re-ligation of the DNA strands. patsnap.com The accumulation of these double-strand breaks in the bacterial chromosome leads to a cascade of events, including the induction of the SOS pathway for DNA repair and, ultimately, cell death. researchgate.netnih.gov This mode of action, characterized by the transformation of the enzyme into a cellular toxin, is a hallmark of quinolone antibacterials. researchgate.netnih.gov Studies on various norfloxacin derivatives confirm that the inhibition of topoisomerase IV is a key component of their antibacterial activity, with structural modifications often aimed at enhancing this effect. nih.govnih.gov

Urease Enzyme Inhibition Studies

The modification of norfloxacin into its ester derivatives has been investigated as a strategy to enhance its inhibitory potential against various enzymes, including urease. tandfonline.comnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in several bacterial infections. tandfonline.comnih.gov In a study evaluating a series of norfloxacin derivatives, esterification was performed specifically to augment the compound's urease enzyme inhibition capabilities. tandfonline.comnih.gov

The research demonstrated that several of the synthesized ester derivatives exhibited significant urease inhibitory activity. One particular derivative showed potent inhibition with a half-maximal inhibitory concentration (IC₅₀) value of 1.14 ± 0.11 μM. tandfonline.comnih.gov These findings suggest that the esterification of norfloxacin is a viable approach for developing compounds that can serve as leads for therapeutic agents targeting urease-dependent pathological conditions. tandfonline.comnih.gov

Urease Inhibition by Norfloxacin Ester Derivative

CompoundTarget EnzymeIC₅₀ (μM)
Norfloxacin Ester Derivative (3e)Urease1.14 ± 0.11

Bacterial Cytological Profiling (BCP) and Phenotypic Analysis

Bacterial Cytological Profiling (BCP) is a powerful imaging-based technique used to rapidly determine the mechanism of action (MOA) of antibacterial compounds. nih.govnih.govresearchgate.net The method is based on the principle that inhibitors targeting specific cellular pathways—such as DNA synthesis, protein synthesis, or cell wall synthesis—induce distinct and reproducible changes in bacterial morphology. nih.govresearchgate.net By staining cells with fluorescent dyes that illuminate the cell membrane and DNA, researchers can generate a unique "cytological profile" for a given compound. researchgate.net

For a quinolone like norfloxacin, which inhibits DNA gyrase and topoisomerase IV, the resulting BCP profile is characteristic of DNA synthesis inhibition. rsc.orgresearchgate.netnih.gov This profile typically includes evidence of DNA damage, chromosomal distress, and the induction of the bacterial SOS response, which is a global response to DNA damage. researchgate.netnih.gov While specific BCP studies on Norfloxacin Ethyl Ester are not detailed, its action as a prodrug or derivative of norfloxacin means it is expected to produce a similar cytological profile upon its activation to the parent compound, thereby confirming its MOA as a DNA synthesis inhibitor. rsc.orgnih.gov

Evaluation of Specific Biological Activities Beyond Antimicrobial Effects

Antiplasmodial Activity Assessments

The development of hybrid molecules that combine the structural features of known drugs is a promising strategy in medicinal chemistry. Norfloxacin ester intermediates have been utilized in the synthesis of novel hybrids with the antimalarial drug artemisinin (B1665778) to evaluate their potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.orgresearchgate.netnih.govnih.gov

In these studies, various norfloxacin-artesunate hybrids were synthesized and screened for their antiplasmodial activity against chloroquine-resistant strains of P. falciparum. malariaworld.orgnih.govnih.gov The results were highly encouraging, with several hybrid compounds demonstrating potent activity. Notably, two compounds from a series bearing an artesunate (B1665782) moiety linked to norfloxacin exhibited IC₅₀ values of 1.5 nM and 1.9 nM against the FcB1 strain. malariaworld.orgnih.govnih.gov The combination of the two pharmacophores into a single molecular entity was shown to substantially enhance both the activity and the selectivity of the compounds compared to the administration of the individual, unconjugated drugs. malariaworld.orgnih.gov

Antiplasmodial Activity of Norfloxacin-Artesunate Hybrids

CompoundTarget OrganismIC₅₀ (nM)
Hybrid 23P. falciparum (FcB1 strain)1.5
Hybrid 24P. falciparum (FcB1 strain)1.9

Cytotoxicity Studies in Cancer Cell Lines (e.g., Lewis Lung Carcinoma)

The potential of fluoroquinolone derivatives as anticancer agents has been an area of active research. nih.govnih.govresearchgate.net Studies have explored the cytotoxic and anti-proliferative effects of novel norfloxacin derivatives against various cancer cell lines, including Lewis Lung Carcinoma (LLC). nih.gov The LLC cell line is a well-established model derived from a lung tumor in a C57BL/6 mouse.

In one such study, a specifically designed norfloxacin derivative, FQB-1, was evaluated for its in vitro effects on LLC cells. nih.gov The compound was tested across a range of concentrations, and significant cytotoxic and anti-proliferative effects were observed at concentrations between 50.0 and 150.0 µg/mL after 24 hours of treatment. nih.gov Further analysis of tumor tissue from in vivo models treated with the compound revealed a decrease in the mitotic index and an increase in necrotic areas, indicating a compromise in tumor viability. nih.gov These findings highlight that specific structural modifications to the norfloxacin scaffold can impart potent cytotoxic activity against lung cancer cells. nih.gov

Cytotoxicity of Norfloxacin Derivative FQB-1 in Lewis Lung Carcinoma Cells

CompoundCell LineEffective Concentration (24h)Observed Effects
FQB-1Lewis Lung Carcinoma (LLC)50.0 - 150.0 µg/mLSignificant cytotoxicity and anti-proliferation

Controlled Release and Activation Studies of Prodrugs in vitro

In vitro studies are crucial for characterizing the release and activation of these prodrugs. Such studies often use biological media like human or rat whole blood, or liver and brain homogenates, to simulate in vivo conditions. nih.gov The hydrolysis of the ester bond is frequently mediated by carboxylesterase enzymes, which are abundant in the liver and intestines. scirp.org By monitoring the disappearance of the prodrug and the appearance of the active parent drug over time, researchers can determine the rate of hydrolysis and the prodrug's half-life. nih.gov This allows for the design of compounds with a controlled release profile, potentially leading to prolonged therapeutic effects and a reduced dosing frequency. scirp.org

Preclinical in Vivo Studies Non Clinical Animal Models

Efficacy Evaluation in Animal Disease Models (e.g., Anti-tumor Efficacy in Syngeneic Lung Carcinoma Models)

No in vivo studies evaluating the anti-tumor efficacy of Norfloxacin (B1679917) Ethyl Ester in syngeneic lung carcinoma models or any other animal disease models were identified in the search of available literature. Research into the potential anti-cancer applications of this specific ester derivative has not been published in the sources reviewed.

Pharmacokinetic Investigations of Norfloxacin Ethyl Ester and its Parent Compound in Animal Models

There are no specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin Ethyl Ester in animal models available in the reviewed literature. While extensive pharmacokinetic data exists for the parent compound, norfloxacin, corresponding in vivo investigations for its ethyl ester derivative have not been reported. Therefore, a data table comparing the pharmacokinetic parameters of Norfloxacin Ethyl Ester and norfloxacin cannot be generated.

Mechanistic Research in Animal Models (e.g., Anti-inflammatory Effects in Specific Rat Models)

No mechanistic in vivo studies investigating the potential anti-inflammatory effects of Norfloxacin Ethyl Ester in specific rat models were found in the reviewed scientific literature. Research detailing the mechanism of action of this compound in animal models of inflammation has not been published.

In-depth Analysis of Norfloxacin Ethyl Ester in Advanced Drug Delivery Systems

Advanced Research on Novel Drug Delivery Systems and Prodrug Strategies

The development of advanced drug delivery systems for existing therapeutic agents is a critical area of pharmaceutical research, aiming to enhance efficacy, improve bioavailability, and reduce side effects. Norfloxacin (B1679917), a broad-spectrum fluoroquinolone antibiotic, has been the subject of numerous studies exploring such advancements. However, the specific investigation of its ethyl ester derivative in these contexts is significantly less documented.

Macromolecular prodrugs are designed to improve the pharmacokinetic properties of a parent drug by covalently linking it to a larger molecule, such as a polymer. This strategy can lead to prolonged circulation time, targeted delivery, and controlled release.

Research on Norfloxacin has demonstrated the feasibility of creating macromolecular prodrugs. For instance, Norfloxacin has been conjugated to dextran, a biocompatible polysaccharide, to create targeted delivery systems. nih.govresearchgate.net Another approach involved the synthesis of polyester-based prodrugs of Norfloxacin, which are designed to be biodegradable. nih.gov These studies lay a conceptual groundwork for how Norfloxacin Ethyl Ester could potentially be utilized in similar macromolecular constructs.

However, specific studies detailing the design and synthesis of macromolecular prodrugs of Norfloxacin Ethyl Ester are not prevalent in the reviewed literature. The synthesis of such a prodrug would likely involve the reaction of Norfloxacin Ethyl Ester with a suitable macromolecular carrier, but the reaction kinetics, stability of the resulting conjugate, and subsequent release of the active compound would require dedicated investigation.

A study on the synthesis of N-Mannich based prodrugs of Norfloxacin has been reported, which involved multi-step chemical reactions to create lipid-based derivatives. nih.gov While this demonstrates the chemical tractability of modifying the Norfloxacin structure, it does not specifically address the ethyl ester derivative in the context of macromolecular prodrugs.

Polymeric and nanoparticle-based systems offer versatile platforms for drug delivery, enabling controlled release, protection of the drug from degradation, and targeted delivery to specific tissues or cells.

Various nano-carrier systems have been developed for Norfloxacin, including:

Lipid-Polymer Hybrid Nanoparticles (LPHNs): These systems have been shown to encapsulate Norfloxacin, offering the potential for improved oral bioavailability. nih.gov The formulation of these LPHNs involved the use of polymers like Eudragit RS100 and ethyl cellulose. nih.gov

Polymeric Micelles: Mixed micelles composed of Pluronic F127 and Cremophor EL have been investigated as nanocarriers for Norfloxacin, demonstrating the potential for controlled drug release. nih.gov

Magnetic Hydrogel Nanocomposites: Norfloxacin has been loaded onto magnetic hydrogel nanocomposites for targeted drug delivery, with potential applications in cancer therapy. nih.govresearchgate.netrsc.org

Poly(lactic acid) (PLA) Microspheres and Electrospun Fibers: Dual drug delivery systems incorporating Norfloxacin have been developed using PLA, a biodegradable polymer. mtak.hu

While these studies provide a strong indication of the types of delivery systems that could be adapted for Norfloxacin Ethyl Ester, direct research on its encapsulation and release from such systems is lacking. The physicochemical properties of Norfloxacin Ethyl Ester, such as its solubility and partitioning behavior, would significantly influence its interaction with different polymers and lipids, necessitating specific formulation and characterization studies.

Understanding the mechanisms and kinetics of drug release is fundamental to the design of effective controlled delivery systems. For Norfloxacin, various release profiles have been observed depending on the delivery platform.

In hydrophilic matrix tablets, the release of Norfloxacin is often controlled by a combination of drug diffusion and polymer relaxation or erosion. nih.gov The molecular weight and concentration of the polymer used in the matrix have been shown to be critical factors in determining the release kinetics. nih.gov

For nanoparticle-based systems, such as LPHNs, Norfloxacin has demonstrated a sustained drug release profile over several hours. nih.gov The release kinetics from such systems are typically evaluated using mathematical models to understand the underlying transport mechanisms. nih.gov Similarly, polymeric microparticles have been shown to release Norfloxacin in a sustained, biphasic manner. mdpi.com

The release kinetics of Norfloxacin Ethyl Ester from any potential delivery system would need to be experimentally determined. Factors such as the ester linkage's susceptibility to hydrolysis under physiological conditions would be a critical determinant of the release profile, in addition to the diffusion and erosion mechanisms of the carrier system itself.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic toxicity. For Norfloxacin, targeted delivery has been explored primarily in the context of antibacterial and anticancer applications.

One approach has been the development of macromolecular prodrugs of Norfloxacin with mannose as a homing device to target macrophages, which can harbor intracellular bacteria. nih.govresearchgate.net Magnetic nanoparticles loaded with Norfloxacin have also been investigated for targeted delivery to tumor sites using an external magnetic field. nih.govresearchgate.netrsc.org Furthermore, some novel Norfloxacin analogs have been synthesized and evaluated for their potential as anticancer agents. nih.govmdpi.com

The application of targeted delivery strategies to Norfloxacin Ethyl Ester remains an unexplored area of research. The design of targeted systems would depend on the intended therapeutic application and would require the conjugation of the Norfloxacin Ethyl Ester-loaded carrier to a targeting ligand, such as an antibody or a specific peptide, that recognizes a receptor on the target cells.

Patent Landscape Analysis and Translational Research Considerations

Analysis of Academic Patent Literature on Norfloxacin (B1679917) Ethyl Ester and its Derivatives

Norfloxacin Ethyl Ester does not feature prominently in patent literature as a final active pharmaceutical ingredient. Instead, its significance is overwhelmingly demonstrated as a key intermediate in the synthesis of its parent compound, Norfloxacin. Academic and industrial patents frequently describe synthetic routes where the carboxylic acid group of the quinolone core is temporarily protected as an ethyl or methyl ester. This esterification serves to facilitate subsequent chemical reactions, particularly the crucial condensation step with piperazine (B1678402) at the C-7 position.

The primary strategy outlined in numerous patents involves synthesizing a core structure, such as 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester, which is then reacted with piperazine. google.com The final step in these processes is the hydrolysis of the ethyl ester back to the carboxylic acid to yield the active Norfloxacin molecule. This approach highlights the utility of the ethyl ester in streamlining manufacturing, improving yields, and simplifying purification.

Recent patent literature, such as patent CN119264049A, continues to refine this process. google.com These patents focus on optimizing reaction conditions, for instance, by using different reagents like propionic anhydride (B1165640) and a boron compound to form a chelate with the ester intermediate before the condensation reaction with piperazine. google.com The goal of these innovations is often to make the synthesis more efficient, reduce the formation of impurities, and ultimately lower the cost of producing Norfloxacin. google.com

The patent landscape is thus characterized by process patents for Norfloxacin synthesis, where Norfloxacin Ethyl Ester is a recurring intermediate. There is a noticeable lack of patents claiming Norfloxacin Ethyl Ester itself as a novel therapeutic agent with direct applications.

Patent NumberAssignee/ApplicantKey Aspect of the InventionRole of Norfloxacin Ethyl Ester (or similar ester)
CN101481350AZhejiang Lepu Pharma Co LtdDescribes a synthetic method for Norfloxacin starting from 2,4-dichloro-5-fluoroacetophenone. google.compatsnap.comA methyl ester intermediate (1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid methyl ester) is formed to facilitate the reaction with piperazine. google.compatsnap.com
CN119264049ANot SpecifiedFocuses on an improved synthesis method involving a boration reaction to create a chelate. google.comServes as the starting raw material (7-chloro-1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester) for the chelation and subsequent condensation reaction. google.com
Referenced in CN102241629ANot SpecifiedMentions a one-pot synthesis of Norfloxacin Ethyl Ester from 3-Chloro-4-Fluoroaniline (B193440) in an ionic liquid. google.comThe ethyl ester is synthesized as part of a streamlined, one-pot process leading to Norfloxacin. google.com

Bridging Preclinical Research Findings to Potential Therapeutic Development Pathways

While not developed as a standalone drug, Norfloxacin Ethyl Ester represents a classic example of a potential prodrug. Prodrugs are inactive compounds that are converted into active drugs within the body. nih.gov This strategy is often employed to overcome undesirable pharmacokinetic properties of the parent drug. nih.gov

Norfloxacin itself has several pharmacokinetic limitations. Its oral bioavailability is relatively low and incomplete, with only about 30-40% of an oral dose being absorbed. nih.gov This is partly due to its low lipophilicity, which hinders its ability to diffuse across cellular membranes in the gut. nih.gov The conversion of the carboxylic acid group into an ethyl ester significantly increases the molecule's lipophilicity.

The theoretical therapeutic development pathway for Norfloxacin Ethyl Ester would be as a prodrug to enhance the oral bioavailability of Norfloxacin. The proposed mechanism is as follows:

Enhanced Absorption : The more lipophilic Norfloxacin Ethyl Ester would be more readily absorbed from the gastrointestinal tract compared to the parent drug.

In Vivo Hydrolysis : Once absorbed into the bloodstream, the ester would be cleaved by esterase enzymes present in the plasma and tissues, releasing the active Norfloxacin.

Improved Efficacy : This would lead to higher plasma concentrations of Norfloxacin for a given oral dose, potentially improving its therapeutic efficacy and allowing for lower or less frequent dosing.

This strategy has been explored for other fluoroquinolones. For instance, ester prodrugs of levofloxacin (B1675101) have been synthesized and evaluated to prevent chelation with metal ions and improve its properties. tbzmed.ac.ir Research on various fluoroquinolone prodrugs has demonstrated that this approach can successfully improve physicochemical and pharmacokinetic characteristics. researchgate.net

Pharmacokinetic Parameter of NorfloxacinLimitationPotential Improvement via Ethyl Ester ProdrugRationale
Oral BioavailabilityLow (approx. 30-40%) nih.govIncreased bioavailabilityHigher lipophilicity of the ester facilitates passive diffusion across the intestinal wall. nih.gov
Lipophilicity (LogP)LowIncreased lipophilicityThe ethyl ester group is significantly less polar than the carboxylic acid group it replaces. tbzmed.ac.ir
Therapeutic ConcentrationMay be difficult to achieve at certain infection sites due to poor absorption. nih.govHigher and more consistent plasma concentrationsImproved absorption leads to a greater amount of the active drug reaching systemic circulation.

Challenges and Opportunities in Translational Research for Fluoroquinolone Esters

Translating a conceptual prodrug like Norfloxacin Ethyl Ester from a preclinical hypothesis to a clinical reality is fraught with challenges, balanced by specific opportunities.

Opportunities:

The primary opportunity lies in value addition to a well-established antibiotic. By improving the pharmacokinetic profile of Norfloxacin, an ethyl ester prodrug could potentially offer a better therapeutic option, possibly leading to improved patient compliance and clinical outcomes. This represents a clear pathway for life-cycle management of an existing and effective molecule.

Challenges:

The hurdles in translational research for such a compound are significant and multi-faceted:

Enzymatic Conversion Kinetics : A critical challenge is ensuring efficient and consistent conversion of the ester prodrug to the active drug in humans. The rate of hydrolysis by esterases can vary between individuals and between species, making preclinical animal models potentially poor predictors of human pharmacokinetics. nih.gov An incomplete or overly rapid conversion could lead to sub-therapeutic levels of Norfloxacin or accumulation of the inactive ester.

Chemical Stability : The prodrug must be stable enough for formulation and storage but labile enough for in vivo cleavage. tbzmed.ac.ir Achieving this balance can be difficult and requires extensive formulation development.

Bacterial Resistance : A fundamental limitation is that the prodrug strategy does not address the underlying mechanisms of bacterial resistance to fluoroquinolones. Since the active agent is still Norfloxacin, the prodrug would be ineffective against strains already resistant to the parent drug. With rising fluoroquinolone resistance globally, the clinical utility of such a compound would be inherently limited. researchgate.net

Economic and Regulatory Hurdles : Developing a new formulation of an old, off-patent antibiotic presents a significant economic challenge. The cost of preclinical and clinical trials required for regulatory approval may not be justified by the potential market return, especially in the tightly controlled antibiotic market. nih.gov Regulators would require extensive data to prove a significant clinical benefit over existing Norfloxacin formulations.

Predictive Models : A persistent challenge in all drug development is the reliability of preclinical models. The variability in preclinical studies and the differences between animal and human physiology are major hurdles in predicting clinical success. nih.gov

Future Research Trajectories for Norfloxacin Ethyl Ester

Development of Next-Generation Norfloxacin (B1679917) Ethyl Ester Analogues with Novel Properties

The development of next-generation analogues of Norfloxacin Ethyl Ester is a primary focus of future research, aiming to enhance its efficacy, broaden its spectrum of activity, and introduce novel therapeutic properties. nih.gov The core strategy involves the rational modification of the Norfloxacin structure to overcome existing resistance mechanisms and improve pharmacokinetic profiles. nih.gov

Key areas of exploration include:

Structural Modifications: Researchers are actively exploring modifications at various positions of the fluoroquinolone nucleus. twistingmemoirs.com For instance, substitutions at the C-7 piperazinyl ring can significantly influence antibacterial potency and spectrum. nih.gov The introduction of different five- or six-membered nitrogen heterocycles at this position can enhance activity against Gram-positive bacteria, while maintaining or improving efficacy against Gram-negative strains. nih.gov

Hybrid Molecules: A promising approach involves the creation of hybrid molecules that combine the Norfloxacin Ethyl Ester pharmacophore with other active moieties. nih.gov This strategy aims to develop compounds with dual modes of action, potentially reducing the likelihood of resistance development. nih.gov Examples include hybrids with other antibacterial agents or compounds with distinct biological activities. nih.gov

Expanded Therapeutic Applications: Beyond antibacterial activity, research is underway to synthesize Norfloxacin analogues with potential applications in other therapeutic areas. Studies have shown that certain derivatives exhibit promising anticancer and antioxidant properties. nih.gov For example, novel analogues have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, with some compounds demonstrating significant cytotoxicity. nih.gov Docking studies have suggested that these analogues may bind to anticancer targets like B-cell lymphoma-2. nih.gov

Table 1: Investigational Norfloxacin Analogues and their Properties

Compound/AnalogueModificationInvestigated PropertyKey Findings
Norfloxacin-Thiazole HybridsIncorporation of a thiazole (B1198619) nucleus at the piperazine (B1678402) ringAntibacterial and Anti-inflammatoryMaintained or increased antibacterial and anti-inflammatory activity.
N4-Substituted Piperazinyl Amino Acid DerivativesAddition of amino acid esters to the piperazine moietyAntibacterial and AntimycobacterialIncreased activity compared to norfloxacin, with potential for additional binding sites on target enzymes. acs.org
Norfloxacin-Based Anticancer AgentsSynthesis of various sulfonyl and acyl derivativesAnticancer and AntioxidantSome analogues showed potent cytotoxicity against HeLa cell lines and exhibited antioxidant properties. nih.gov
Polypharmacological Norfloxacin DerivativesIncorporation of metal-chelating and lipophilic groupsDual-action antibacterial (DNA gyrase/topoisomerase IV and cell wall synthesis inhibition)Demonstrated effects on cell wall synthetic enzymes, suggesting a novel mechanism of action. nih.gov

Exploration of Novel Drug Targets and Polypharmacological Modulations

A critical avenue for future research is the identification of novel cellular targets for Norfloxacin Ethyl Ester and its analogues, moving beyond the traditional inhibition of DNA gyrase and topoisomerase IV. mdpi.com This exploration is driven by the need to circumvent resistance mechanisms that have evolved against these established targets. mdpi.com

Polypharmacology , the design of single chemical entities that can modulate multiple targets, is an emerging and powerful strategy in this context. nih.gov By engaging with several cellular pathways simultaneously, polypharmacological agents can exhibit enhanced efficacy and a lower propensity for resistance development. nih.gov

Future research in this area will likely focus on:

Identifying New Bacterial Targets: High-throughput screening and proteomic approaches can be employed to identify new bacterial proteins that interact with Norfloxacin Ethyl Ester derivatives. The goal is to discover essential enzymes or structural proteins that can be inhibited to produce a bactericidal or bacteriostatic effect. ox.ac.uk

Designing Dual-Action Compounds: A key objective is the rational design of analogues that retain their activity against DNA gyrase and topoisomerase IV while also inhibiting a secondary target. nih.gov For instance, researchers have successfully synthesized norfloxacin derivatives with additional metal-chelating and hydrophobic pharmacophores that also target bacterial cell wall synthesis. nih.gov Phenotypic analysis of these compounds revealed effects on enzymes like MreB, MurG, and PonA, indicating a novel mechanism that may involve the lipid II cycle. nih.gov

Investigating Non-Bacterial Targets: The potential for Norfloxacin analogues to act on non-bacterial targets is an exciting frontier. As previously mentioned, derivatives are being investigated for their anticancer activity, which involves interaction with targets such as DNA topoisomerase II in cancer cells. news-medical.netmdpi.com This dual targeting of bacterial and cancer cell topoisomerases highlights the versatility of the fluoroquinolone scaffold. news-medical.net

Application of Artificial Intelligence and Machine Learning in Norfloxacin Ethyl Ester Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new antibiotics, including next-generation Norfloxacin Ethyl Ester analogues. technative.io These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. technative.io

Key applications of AI and ML in this field include:

Predicting Antibacterial Activity: Machine learning models can be trained on large libraries of chemical compounds and their corresponding biological activity data to predict the antibacterial efficacy of novel, untested molecules. frontiersin.orgresearchgate.net This allows for the rapid in silico screening of virtual libraries of Norfloxacin Ethyl Ester derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Designing Novel Analogues: Generative AI models can design entirely new molecules with desired properties. marks-clerk.com By learning the structural features associated with potent antibacterial activity and favorable pharmacokinetic profiles, these models can propose novel Norfloxacin Ethyl Ester analogues that are more likely to be successful drug candidates. marks-clerk.com This approach has the potential to explore untapped regions of chemical space and lead to the discovery of truly innovative compounds. marks-clerk.com

Understanding Structure-Activity Relationships (SAR): AI algorithms can elucidate complex structure-activity relationships that may not be apparent through manual analysis. nih.gov By identifying the key molecular descriptors that correlate with biological activity, these models can provide valuable insights to guide the rational design of more effective analogues. nih.gov

Reducing Development Time and Costs: By streamlining the initial stages of drug discovery through virtual screening and rational design, AI and ML have the potential to significantly reduce the time and financial resources required to bring a new antibiotic to market. technative.io

Table 2: Applications of AI/ML in Norfloxacin Ethyl Ester Research

ApplicationDescriptionPotential Impact
Virtual Screening Use of ML models to predict the antibacterial activity of large virtual libraries of Norfloxacin Ethyl Ester analogues. nih.govAccelerated identification of lead compounds with a higher probability of success.
Generative Design Employment of generative AI to design novel molecular structures based on desired properties. marks-clerk.comDiscovery of innovative analogues with unique mechanisms of action or improved efficacy.
QSAR Modeling Development of Quantitative Structure-Activity Relationship (QSAR) models to understand the link between chemical structure and biological activity.More efficient and targeted design of new derivatives.
ADMET Prediction Use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. nih.govEarly identification of candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures.

Interdisciplinary Research Collaborations for Comprehensive Compound Understanding

Addressing the multifaceted challenges of antimicrobial resistance and advancing the therapeutic potential of Norfloxacin Ethyl Ester requires a departure from siloed research efforts. Future progress will heavily rely on robust interdisciplinary collaborations that bring together experts from diverse scientific fields. nih.gov Such collaborations foster a holistic understanding of the compound, from its fundamental chemical properties to its complex biological interactions and clinical applications. nih.gov

Key collaborations will involve:

Medicinal Chemists and Structural Biologists: The design and synthesis of novel analogues by medicinal chemists are significantly enhanced by insights from structural biologists who can elucidate the three-dimensional structures of drug-target interactions. ox.ac.uk This synergy allows for a more rational and structure-based approach to drug design.

Microbiologists and Pharmacologists: Microbiologists are essential for evaluating the antibacterial efficacy of new compounds against a wide range of pathogens, including resistant strains, and for investigating mechanisms of resistance. biologists.com Pharmacologists contribute by studying the pharmacokinetic and pharmacodynamic properties of these compounds, which is crucial for their development as effective drugs. nih.gov

Computational Scientists and Experimental Biologists: The integration of computational approaches, such as AI and molecular modeling, with experimental validation is critical. nih.gov Computational scientists can predict promising candidates and mechanisms of action, which can then be tested and validated in the laboratory by experimental biologists, creating a powerful iterative cycle of discovery. nih.gov

Clinicians and Basic Scientists: Collaboration between clinicians who understand the clinical challenges of infectious diseases and basic scientists who are developing new antimicrobial agents is vital to ensure that research is directed towards the most pressing medical needs. futurelearn.com

By fostering these interdisciplinary partnerships, the scientific community can accelerate the translation of promising research findings from the laboratory to the clinic, ultimately leading to the development of new and effective treatments based on the Norfloxacin Ethyl Ester scaffold. nih.gov

Q & A

Q. What are the key synthetic pathways for Norfloxacin Ethyl Eester, and how can reaction conditions be optimized for yield improvement?

Norfloxacin Ethyl Ester is synthesized via condensation of intermediates such as 1-ethyl-3-fluoro-4-chloro-1,4-dihydroquinoline-3-carboxylic acid ester, followed by hydrolysis and piperazine reaction under polyethylene glycol (PEG) catalysis . To optimize yield, use a Central Composite Design (CCD) to systematically vary parameters like temperature, catalyst concentration, and reaction time. For example, CCD has been applied in ethyl ester synthesis to identify optimal conditions for rate enhancement .

Q. How can the structural stability of Norfloxacin Ethyl Ester be validated experimentally and computationally?

Density Functional Theory (DFT) at the B3LYP-6-31+G(d,p) level can predict low-energy conformations and intramolecular hydrogen bonding patterns. Pair this with Raman spectroscopy to compare experimental and calculated spectra, focusing on peaks associated with the ethyl ester group and piperazine ring orientation. Hygroscopicity assays under ambient conditions are also critical to assess stability .

Q. What methodologies are recommended for assessing the antimicrobial efficacy of Norfloxacin Ethyl Ester derivatives?

Use standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative pathogens like Escherichia coli. Include positive controls (e.g., Norfloxacin) and validate results with at least three biological replicates. Derivatives such as Mannich bases have shown enhanced activity via this approach .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial potency of Norfloxacin Ethyl Ester analogs?

Discrepancies often arise from variations in bacterial strain susceptibility, solvent effects, or ester hydrolysis during assays. Conduct stability studies (e.g., HPLC monitoring of ester degradation) and standardize test strains using genomic sequencing. Cross-reference MIC data with structural analogs, such as 6-methyl-4-indolyl-thioxopyrimidine derivatives, to identify structure-activity trends .

Q. What experimental designs are suitable for probing Norfloxacin Ethyl Ester’s role in efflux pump inhibition?

Employ a norfloxacin accumulation assay with multidrug-resistant Klebsiella pneumoniae. Measure intracellular fluoroquinolone concentrations via fluorescence or LC-MS before and after treatment with Norfloxacin Ethyl Ester. Combine this with GC-MS analysis of co-administered phytochemicals (e.g., linoleic acid ethyl ester) to identify synergistic effects .

Q. How can computational models improve the rational design of Norfloxacin Ethyl Ester-based hybrids?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of ester derivatives to bacterial targets like DNA gyrase. Validate predictions with in vitro enzyme inhibition assays. For zwitterionic forms, prioritize DFT calculations to evaluate the impact of piperazine ring orientation on solubility and membrane permeability .

Q. What strategies mitigate hydrolysis of the ethyl ester group during in vivo studies?

Develop prodrug formulations using liposomal encapsulation or PEGylation to shield the ester moiety from plasma esterases. Monitor hydrolysis kinetics via LC-MS in simulated biological fluids (e.g., pH 7.4 buffer with esterase enzymes) .

Methodological Best Practices

Q. How should researchers document synthetic procedures for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing catalyst batches, reaction times, and purification methods (e.g., column chromatography gradients). For novel compounds, provide NMR/IR spectra, elemental analysis, and chromatographic purity data. Use Supplementary Information for extended datasets .

Q. What statistical approaches are critical for analyzing dose-response data in antimicrobial studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. Report confidence intervals and effect sizes to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.